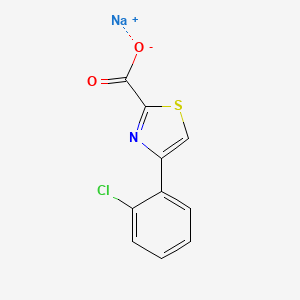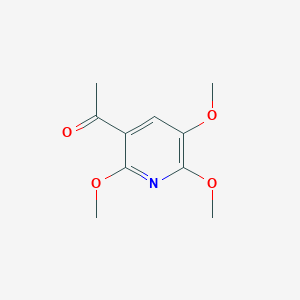
N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride
Descripción general
Descripción
“N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride” is a chemical compound with the CAS number 120739-62-0 .
Molecular Structure Analysis
The molecular formula of “N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride” is C8H11ClN2 . The exact mass is 170.0610761 g/mol and the monoisotopic mass is also 170.0610761 g/mol .Physical And Chemical Properties Analysis
“N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride” has a molecular weight of 170.64 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 24.9 Ų . It has three rotatable bonds .Aplicaciones Científicas De Investigación
DNA Binding and Cytotoxicity Studies
N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride and related compounds have been investigated for their DNA binding properties and cytotoxicity. A study by Kumar et al. (2012) explored the DNA binding and nuclease activity of Cu(II) complexes of related tridentate ligands, demonstrating their potential in minor structural changes of DNA and indicating low toxicity for different cancer cell lines (Kumar et al., 2012).
Insecticidal Activity and DFT Study
Research has been conducted on derivatives of N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride for their insecticidal activity. Shi et al. (2008) synthesized a compound involving this chemical and assessed its structure and insecticidal effectiveness. The study highlights the compound's promising insecticidal properties (Shi et al., 2008).
Synthesis and Structural Studies
There are studies focused on synthesizing and characterizing compounds related to N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride. One such research, by Nyamato et al. (2016), investigated the reduction of imine compounds to produce amine analogs, providing insights into the synthesis and molecular structure of these compounds (Nyamato et al., 2016).
Corrosion Inhibition Studies
Das et al. (2017) explored the use of Schiff base complexes, including derivatives of N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride, as corrosion inhibitors on mild steel. This research is significant in materials science, especially for understanding corrosion processes and developing new inhibitors (Das et al., 2017).
Catalytic Applications
Research has also been conducted on the catalytic applications of palladium(II) complexes of (pyridyl)imine ligands, which are related to N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride. Studies like those by Zulu et al. (2020) demonstrate the potential of these complexes in catalyzing reactions such as methoxycarbonylation of olefins (Zulu et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-2-10-5-7-3-4-8(9)11-6-7;/h3-4,6,10H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBGQIXKUZNEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402895.png)
![[1-(3-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1402896.png)

![N-[4-(1,3-Benzoxazol-2-yl)phenyl]-2-chloropropanamide](/img/structure/B1402901.png)
![5-[(2-Chloropropanoyl)amino]-2-hydroxybenzoic acid](/img/structure/B1402903.png)
![Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402904.png)
![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)


![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/structure/B1402909.png)

![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B1402914.png)
